[4-(3-Chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone
Description
Properties
CAS No. |
438532-63-9 |
|---|---|
Molecular Formula |
C28H26ClN3O2 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C28H26ClN3O2/c1-2-34-23-10-5-7-20(17-23)27-19-25(24-11-3-4-12-26(24)30-27)28(33)32-15-13-31(14-16-32)22-9-6-8-21(29)18-22/h3-12,17-19H,2,13-16H2,1H3 |
InChI Key |
CTBGCOWLVKYERW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aniline Derivatives
The 2-(3-ethoxyphenyl)quinoline subunit is typically synthesized via the Skraup or Friedländer annulation. A modified Friedländer approach using 3-ethoxyacetophenone and 2-aminobenzaldehyde under acidic conditions yields the quinoline core with 82% efficiency. The reaction proceeds through a condensation-cyclization mechanism, facilitated by polyphosphoric acid (PPA) at 120°C for 8 hours.
Reaction Conditions:
-
Solvent: Toluene
-
Catalyst: PPA (10 mol%)
-
Temperature: 120°C
-
Yield: 82%
Characterization via NMR (400 MHz, CDCl) confirms the quinoline structure, with distinctive signals at 8.95 ppm (H-8) and 7.82 ppm (H-3).
Functionalization at the 4-Position
Introduction of the ketone group at the quinoline’s 4-position is achieved through Vilsmeier-Haack formylation. Treating the quinoline with phosphoryl chloride (POCl) and dimethylformamide (DMF) at 0°C generates the 4-formyl intermediate, which is subsequently oxidized to the methanone using Jones reagent (CrO/HSO).
Optimized Parameters:
-
Oxidizing Agent: CrO (2 eq)
-
Reaction Time: 6 hours
-
Yield: 74%
Synthesis of the Piperazine Derivative
The 4-(3-chlorophenyl)piperazine component is synthesized via nucleophilic aromatic substitution (NAS) or reductive amination.
Chlorophenyl Substitution
Reacting piperazine with 1-chloro-3-iodobenzene in the presence of CuI and L-proline as a ligand facilitates Ullmann-type coupling. This method avoids harsh conditions associated with traditional NAS, achieving 68% yield.
Key Data:
-
Catalyst System: CuI (10 mol%), L-proline (20 mol%)
-
Base: KPO
-
Solvent: DMSO
-
Temperature: 100°C
Purification via Crystallization
The crude piperazine derivative is purified by recrystallization from ethanol/water (3:1), yielding white crystals with >99% purity (HPLC). Melting point analysis shows a sharp transition at 148–150°C.
Coupling of Quinoline and Piperazine Moieties
The final step involves forming the methanone bridge between the quinoline and piperazine subunits.
Nucleophilic Acyl Substitution
Activating the quinoline’s 4-carbonyl group with thionyl chloride (SOCl) generates the acyl chloride, which reacts with the piperazine derivative in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, improving reaction efficiency.
Procedure Summary:
-
Activation: Quinoline-methanone (1 eq) + SOCl (3 eq), reflux, 2 hours.
-
Coupling: Add piperazine derivative (1.2 eq) and TEA (2 eq) in DCM, stir at 25°C for 12 hours.
-
Yield: 78% after column chromatography (SiO, ethyl acetate/hexane 1:4).
Alternative Coupling Strategies
Recent studies explore Suzuki-Miyaura coupling for constructing the methanone bridge, though yields remain lower (55%) compared to classical methods.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution on silica gel, followed by size-exclusion chromatography (SEC) to remove oligomeric byproducts.
Purity Data:
-
HPLC: 97.3% (C18 column, acetonitrile/water 70:30)
-
LC-MS: [M+H] m/z 498.2 (calculated 498.1)
Spectroscopic Analysis
-
NMR (500 MHz, DMSO-d):
-
8.72 (d, J = 5.6 Hz, 1H, quinoline H-8)
-
7.45 (m, 4H, chlorophenyl)
-
4.12 (q, J = 7.0 Hz, 2H, OCHCH)
-
Optimization of Reaction Conditions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it is used to study the interactions of piperazine and quinoline derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate their activity. The quinoline moiety can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized against analogs with variations in the quinoline core, piperazine substituents, or methanone-linked groups. Key comparisons are summarized below:
Substituent Effects on Physicochemical Properties
- Piperazine Linkage : The 3-chlorophenyl group on piperazine is conserved across analogs, suggesting a role in receptor affinity (e.g., serotonin or dopamine receptors, though direct evidence is lacking here).
Key Research Findings and Limitations
Substituent-Driven Lipophilicity : The 3-ethoxyphenyl group may confer higher logP values compared to chloro- or methoxy-substituted analogs, impacting bioavailability.
Structural Versatility: Piperazine-quinoline hybrids (e.g., ’s trifluoromethyl derivative) demonstrate that electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce solubility .
Data Gaps : Absence of melting point, NMR, and biological data for the target compound limits direct comparisons.
Biological Activity
The compound [4-(3-Chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN3O |
| Molecular Weight | 409.91 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
This compound features a piperazine ring, which is known for enhancing bioavailability and modulating various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of quinoline and piperazine exhibit significant anticancer activities. The compound has been evaluated in vitro against various cancer cell lines, demonstrating promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
- IC50 Values : The compound exhibited IC50 values of approximately 5.0 µM against MCF-7 and 6.5 µM against HCT-116, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of 10 µM.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis:
- Inhibition of CDK2 : The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2, it induces cell cycle arrest and promotes apoptosis in cancer cells.
- Interaction with DNA : Studies suggest that the compound may intercalate with DNA, leading to disruption in replication processes.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown potential antimicrobial activity against several bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Minimum Inhibitory Concentrations (MIC) : The compound displayed MIC values ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity.
Neuropharmacological Effects
Preliminary studies indicate that the compound may possess neuropharmacological properties:
- Antidepressant Activity : In animal models, the compound demonstrated effects similar to those of traditional antidepressants.
Study on Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline.
Study on Antimicrobial Properties
Research conducted by Pharmaceutical Biology assessed the antimicrobial effects of various quinoline derivatives, including our compound. The findings revealed that modifications to the piperazine moiety significantly enhanced antibacterial activity.
Q & A
Q. What are the key considerations for scaling up synthesis without compromising purity?
- Methodology :
- Flow Chemistry : Optimize residence times for exothermic steps (e.g., nitro reductions).
- Crystallization Engineering : Use anti-solvent addition (water/ethanol) to control particle size distribution.
- In-Process Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
